

# Seviteronel tolerability without prednisone co-administration

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Seviteronel

CAS No.: 1610537-15-9

Cat. No.: S548885

[Get Quote](#)

## Tolerability and Efficacy Summary

The table below summarizes key data from a phase 2 study of **seviteronel** in patients with mCRPC after enzalutamide treatment, conducted without routine oral steroid co-administration [1] [2].

| Parameter                        | Findings                                                                                       |
|----------------------------------|------------------------------------------------------------------------------------------------|
| Study Design                     | Open-label, Phase 2; patients had prior enzalutamide treatment [2].                            |
| Dosing Regimens                  | 450 mg twice daily (with dose titration) or 600/750 mg once daily (without titration) [1] [2]. |
| Patient Number                   | 17 [1] [2].                                                                                    |
| Primary Tolerability Outcome     | Not well tolerated. High prevalence of adverse events led to premature study closure [1] [2].  |
| Most Common Adverse Events (AEs) | Concentration impairment, fatigue, tremor, nausea [2].                                         |
| Discontinuation due to Toxicity  | Most patients discontinued treatment because of study drug-related toxicity [2].               |

| Parameter                                          | Findings                                                                                                                                                                                      |
|----------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Primary Efficacy Outcome (PSA response $\geq$ 50%) | 1 out of 17 patients (6%) [1] [2].                                                                                                                                                            |
| Conclusion                                         | Limited tolerability and clinically insignificant response rate do not support further development of single-agent seviteronel without oral steroid co-administration in this population [1]. |

## Experimental Protocol & Clinical Context

For researchers designing related experiments, here are the methodological details and context from this clinical study.

- **Study Population:** Men aged 18 years or older with progressive mCRPC previously treated with enzalutamide for longer than three 28-day cycles. About half (9 of 17) had prior exposure to docetaxel chemotherapy [1].
- **Intervention and Dosing: Seviteronel** was administered orally in 28-day continuous cycles **without routine oral steroid supplementation**. The study tested different dosing strategies:
  - Cohort A: 450 mg twice daily. Dosing could be titrated up to a maximum of 750 mg twice daily if no intolerable toxicities were observed.
  - Cohort B: A flat dose of 600 mg or 750 mg once daily [1].
- **Pharmacokinetic (PK) Context:** A population PK analysis across multiple studies found that **seviteronel** exhibits linear pharmacokinetics over the 50-750 mg dose range. While body weight and sex were identified as statistically significant covariates on drug clearance, the difference was not deemed clinically meaningful enough to alter the established dosing scheme [3].
- **Mechanism of Action & Rationale:** **Seviteronel** is an orally bioavailable, dual-acting small molecule that inhibits CYP17A1 17,20-lyase activity and acts as a competitive androgen receptor (AR) antagonist [1] [4]. Its higher selectivity for the 17,20-lyase over the 17 $\alpha$ -hydroxylase activity of CYP17A1 was a key differentiator, as this was hypothesized to block androgen production without necessitating concurrent steroid administration (e.g., prednisone) to prevent mineralocorticoid excess, which is required with abiraterone therapy [1] [4].

The diagram below illustrates the workflow and key findings of the clinical study.



[Click to download full resolution via product page](#)

## FAQs for Researchers

**Q1: Why was **seviteronel** developed without steroid co-administration?** Its mechanism was designed for greater selectivity, primarily inhibiting CYP17 17,20-lyase over 17 $\alpha$ -hydroxylase. This aimed to reduce upstream steroid accumulation and mineralocorticoid excess side effects, potentially eliminating the need for supplemental prednisone required by less selective inhibitors like abiraterone [1] [4].

**Q2: What is the current clinical development status of single-agent **seviteronel** without steroids?** Based on the results of this phase 2 trial, the authors concluded that **further development of the single-agent drug**

**without oral steroid co-administration in patients with mCRPC is not supported** [1]. However, the same research note mentions that studies investigating **seviteronel** combined with low-dose dexamethasone are ongoing in patients with androgen receptor-positive tumors [2].

**Q3: Were the tolerability issues linked to a specific dosing schedule?** The study found that none of the implemented dosing strategies (450 mg BID, 600 mg QD, or 750 mg QD) were well tolerated. The high prevalence of adverse events, particularly concentration impairment, was consistent across dosing groups and led to the trial's premature closure [1].

### **Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. Phase 2 Study of Seviteronel (INO-464) in Patients With ... [sciencedirect.com]
2. Phase 2 Study of Seviteronel (INO-464) in Patients ... - PubMed [pubmed.ncbi.nlm.nih.gov]
3. A population pharmacokinetic analysis of the oral CYP17 ... [pmc.ncbi.nlm.nih.gov]
4. Seviteronel - an overview | ScienceDirect Topics [sciencedirect.com]

To cite this document: Smolecule. [Seviteronel tolerability without prednisone co-administration].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b548885#seviteronel-tolerability-without-prednisone-co-administration>]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)